molecular formula C21H17N3O4 B12205637 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide

Cat. No.: B12205637
M. Wt: 375.4 g/mol
InChI Key: KSPRPMRRXBXJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a quinoline moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

    Coupling Reaction: The final step involves coupling the isoindoline core with the quinoline derivative using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

Industry

In the industrial sector, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with quinoline moieties interact with DNA, enzymes, or receptors, leading to various biological effects. The isoindoline core may also contribute to binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Isoindoline Derivatives: Compounds like thalidomide, which has immunomodulatory effects.

Uniqueness

The unique combination of the isoindoline and quinoline moieties in this compound may offer distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide

InChI

InChI=1S/C21H17N3O4/c1-12-10-16(15-8-5-9-17(28-2)19(15)22-12)23-18(25)11-24-20(26)13-6-3-4-7-14(13)21(24)27/h3-10H,11H2,1-2H3,(H,22,23,25)

InChI Key

KSPRPMRRXBXJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.